4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester
Overview
Description
4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H18BFO2S and a molecular weight of 268.16 g/mol . This compound is characterized by the presence of a boronic acid ester group, a fluorine atom, and a methylthio group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The reaction proceeds through oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is particularly valuable in the field of organic chemistry for the creation of new molecules.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound during reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Sulfoxides and Sulfones: Formed in oxidation reactions.
Scientific Research Applications
4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: Used in the development of pharmaceuticals and bioactive molecules.
Material Science: Employed in the synthesis of advanced materials and polymers.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid Pinacol Ester: Similar structure but with a methoxy group instead of a methylthio group.
4-Bromomethylphenylboronic Acid Pinacol Ester: Contains a bromomethyl group instead of a fluorine atom.
4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester: Contains a trifluoromethyl group instead of a methylthio group.
Uniqueness
4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester is unique due to the combination of the fluorine and methylthio groups, which can provide distinct electronic and steric effects in chemical reactions. This uniqueness makes it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(4-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMWBALBNKZJES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142996 | |
Record name | 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401142996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-04-8 | |
Record name | 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401142996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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